1-Bromo-3-(ethanesulfinyl)benzene

Description

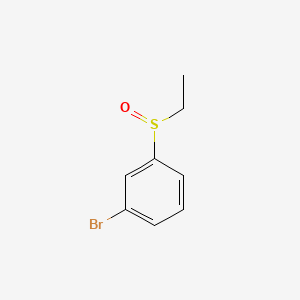

1-Bromo-3-(ethanesulfinyl)benzene (CAS: 219554-66-2) is a brominated aromatic compound featuring an ethanesulfinyl (–SO–CH₂CH₃) substituent at the meta position relative to the bromine atom. This compound belongs to the class of sulfinyl-substituted benzenes, which are characterized by their polar sulfinyl group. The sulfinyl moiety imparts distinct electronic and steric properties, making the compound valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for sulfonyl derivatives via oxidation.

Propriétés

IUPAC Name |

1-bromo-3-ethylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-2-11(10)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAYYVGVOVUOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706559 | |

| Record name | 1-Bromo-3-(ethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-86-0 | |

| Record name | 1-Bromo-3-(ethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

One common method includes the reaction of 1-bromo-3-nitrobenzene with ethanethiol in the presence of a base, followed by oxidation to form the sulfoxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Bromo-3-(ethanesulfinyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents under suitable conditions.

Oxidation and Reduction: The ethanesulfinyl group can be further oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common reagents for these reactions include bromine, ethanethiol, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Applications De Recherche Scientifique

1-Bromo-3-(ethanesulfinyl)benzene has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(ethanesulfinyl)benzene in chemical reactions involves the electrophilic aromatic substitution mechanismThe ethanesulfinyl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-Bromo-3-(ethanesulfinyl)benzene with structurally related bromobenzenes bearing sulfur-containing substituents or other functional groups:

Key Observations:

- Electronic Effects: Sulfinyl groups (–SO–R) are less electron-withdrawing than sulfonyl (–SO₂–R) groups but more polar than thioethers (–S–R), influencing reactivity in electrophilic substitution and cross-coupling reactions.

- Steric Effects: Bulkier substituents (e.g., propane-2-sulfinyl) may hinder reactivity at the para position of the benzene ring compared to smaller groups like methylsulfonyl.

Stability and Handling

- Sulfinyl compounds are generally moisture-sensitive due to the polar S=O bond, requiring anhydrous storage conditions. In contrast, thioether derivatives (e.g., 1-Bromo-3-(ethylsulfanyl)benzene) are more stable but prone to oxidation over time .

Activité Biologique

1-Bromo-3-(ethanesulfinyl)benzene, with the CAS number 153435-86-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its bromobenzene structure substituted with an ethanesulfinyl group. The molecular formula is , and it has a molecular weight of approximately 223.13 g/mol. The sulfinyl group is known to enhance the reactivity and biological activity of aromatic compounds.

Antimicrobial Properties

Research indicates that compounds containing sulfinyl groups exhibit broad-spectrum antimicrobial activity. Specifically, this compound has shown effectiveness against various strains of bacteria and fungi. A study reported that derivatives of sulfoxides, including those similar to this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. For example, research indicated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value in the low micromolar range .

The biological activity of this compound is primarily attributed to its ability to form reactive species that interact with cellular macromolecules. The sulfinyl group can facilitate the formation of sulfonium ions, which are highly reactive and can modify proteins and nucleic acids, leading to cell death or inhibition of microbial growth .

Case Studies

- Antimicrobial Study : A systematic examination of various sulfoxide derivatives demonstrated that those with bromine substitutions exhibited enhanced antimicrobial properties compared to their non-brominated counterparts. This study highlighted the importance of halogen substitution in increasing biological activity .

- Cytotoxicity Assessment : In a study focusing on breast cancer treatment, this compound was tested alongside other sulfoxide compounds. Results showed that it significantly reduced cell viability in MCF-7 cells, supporting its potential use as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.